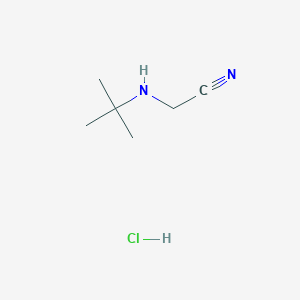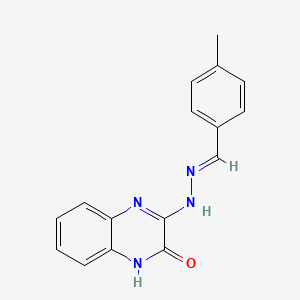
Tert.-butylaminoacetonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chromatographic Analysis
Tert.-butylaminoacetonitrile hydrochloride is involved in chromatographic analyses. For instance, it has been used in the evaluation of impurities level in perindopril tert-butylamine tablets, employing reversed-phase high-performance liquid chromatographic methods (Medenica et al., 2007).
Chemical Synthesis and Modification
This compound plays a role in chemical synthesis and modification processes. It has been used in the diastereoselective aldolization of α-aminonitriles, leading to the diastereomerically pure synthesis of β-amino alcohols and β,γ-diamino alcohols (Leclerc, Vrancken, & Mangeney, 2002). Additionally, it's involved in the creation of novel tert-butoxycarbonylation reagents for various chemical compounds (Ouchi, Saito, Yamamoto, & Takahata, 2002).
Material Science and Molecular Characterization
In material science, tert.-butylaminoacetonitrile hydrochloride is part of research involving crystal structures and dielectric properties of certain chemical complexes, such as tert-butylammonium chlorocadmate(II) complexes (Jin, Yu, Wang, Li, & Zhang, 2014).
Electrochemical Studies
This compound is also significant in electrochemical studies. For example, research involving the electrochemical study of stable N-alkoxyarylaminyl radicals, where tert.-butylaminoacetonitrile hydrochloride might play a role (Miura & Muranaka, 2006).
properties
IUPAC Name |
2-(tert-butylamino)acetonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.ClH/c1-6(2,3)8-5-4-7;/h8H,5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGNOVIRAWZGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert.-butylaminoacetonitrile hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]thiophene-3-carboxamide](/img/structure/B2727358.png)
![(3E)-3-[(2-chloro-6-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2727359.png)



![2-{[1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-isopropylacetamide](/img/structure/B2727364.png)
![N-(2-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2727365.png)
![5-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2727367.png)
![6-(4-Fluorophenyl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2727369.png)
![N-[(2,2-Difluorocyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2727370.png)
![N-(3-chloro-4-fluorophenyl)-1-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxamide](/img/structure/B2727373.png)
![N-(2-(1H-indol-3-yl)ethyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2727374.png)
![N-(2,4-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2727376.png)
